molecular formula C12H16F2N2 B6331227 1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1178292-54-0

1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane

Cat. No.: B6331227
CAS No.: 1178292-54-0
M. Wt: 226.27 g/mol
InChI Key: IIDNDLUAKQPREX-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane is an organic compound with the molecular formula C12H16F2N2. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the 3,4-difluorophenyl group attached to the diazepane ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane typically involves the reaction of 3,4-difluorobenzyl chloride with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of difluorophenyl diazepane derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted diazepane derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane
  • 1-[(3,4-Dichlorophenyl)methyl]-1,4-diazepane
  • 1-[(3,4-Dimethylphenyl)methyl]-1,4-diazepane

Uniqueness

1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological applications compared to its analogs with different substituents.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDNDLUAKQPREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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